molecular formula C9H12O4S2 B1617717 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid CAS No. 51285-58-6

3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid

Cat. No.: B1617717
CAS No.: 51285-58-6
M. Wt: 248.3 g/mol
InChI Key: NCTHNAUFIOOQAK-UHFFFAOYSA-N
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Description

3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid is a chemical compound with a unique structure that includes a thiophene ring substituted with a carboxylic acid group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the sulfonylation of thiophene followed by carboxylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.

Scientific Research Applications

3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in the study of biological pathways and the development of biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the sulfonyl and carboxylic acid groups can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-propane-2-sulfonyl)-phenyl-carboxylic acid
  • 3-(2-Methyl-propane-2-sulfonyl)-benzene-2-carboxylic acid

Uniqueness

3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group on a thiophene ring

Properties

IUPAC Name

3-tert-butylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S2/c1-9(2,3)15(12,13)6-4-5-14-7(6)8(10)11/h4-5H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTHNAUFIOOQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354350
Record name 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51285-58-6
Record name 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Reactant of Route 2
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Reactant of Route 3
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Reactant of Route 4
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Reactant of Route 6
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid

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